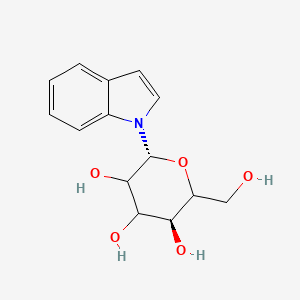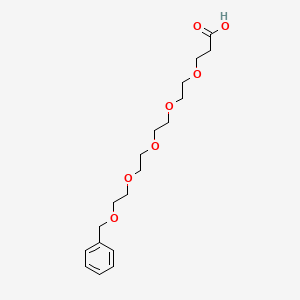
Benzyl-PEG5-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG5-acid is a polyethylene glycol (PEG)-based compound that features a benzyl group and a terminal carboxylic acid. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates . The hydrophilic nature of the PEG linker enhances the solubility of the compound in aqueous media, making it highly valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of benzyl alcohol and PEG5, which undergoes esterification to form the desired compound .
Industrial Production Methods: In industrial settings, the production of Benzyl-PEG5-acid typically involves large-scale esterification reactions under controlled conditions. The process may include the use of catalysts to enhance reaction efficiency and yield. The final product is purified through techniques such as crystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG5-acid undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl-PEG5-acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Benzyl-PEG5-acid primarily involves its role as a linker in PROTACs. PROTACs function by recruiting target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway . The PEG linker in this compound provides the necessary flexibility and solubility to facilitate these interactions .
Comparison with Similar Compounds
BocNH-PEG5-acid: Another PEG-based linker with a Boc-protected amino group.
Benzyloxy carbonyl-PEG5-acid: Contains a benzyl protecting group and a carboxylic acid.
Uniqueness: Benzyl-PEG5-acid is unique due to its specific combination of a benzyl group and a PEG linker, which provides both hydrophilicity and reactivity. This makes it particularly suitable for applications in PROTAC synthesis and other bioconjugation processes .
Properties
IUPAC Name |
3-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O7/c19-18(20)6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKSQIHLMQRCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
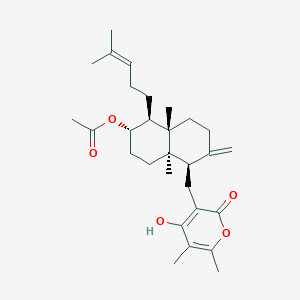
![(2S,3R,4S,5R,6R)-6-[[(6aR,6bS,8aR,9S,12aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(1R,2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B7840565.png)
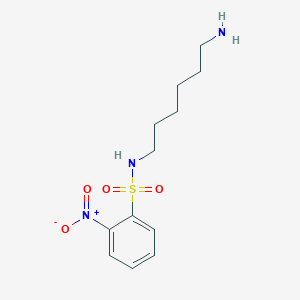
![N-[2-aminoethyl-nona(oxyethylene)]-biotinamide](/img/structure/B7840581.png)
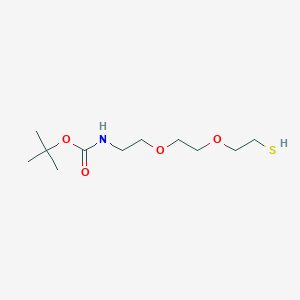

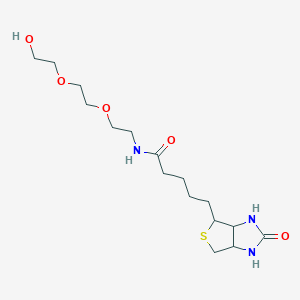
![O-[N-(3-Maleimidopropionyl)aminoethyl]-O'-[3-(N-succinimidyloxy)-3-oxopropyl]heptacosaethylene glycol](/img/structure/B7840605.png)
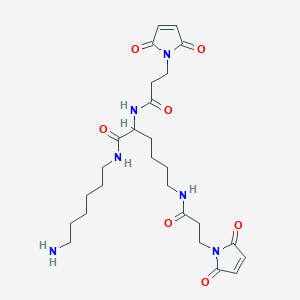
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B7840614.png)
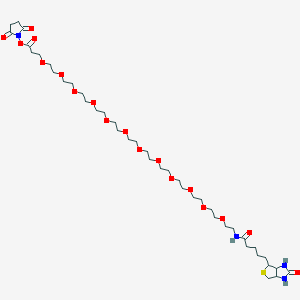

![(2S)-2-{[(benzyloxy)carbonyl]amino}-5-[N'-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)carbamimidamido]pentanoic acid](/img/structure/B7840640.png)
